2-(4-Bromo-2,6-dichlorophenoxy)ethan-1-ol
Description
2-(4-Bromo-2,6-dichlorophenoxy)ethan-1-ol is a halogenated aromatic ether-alcohol characterized by a central 4-bromo-2,6-dichlorophenol moiety linked to an ethan-1-ol group via an ether bridge. The compound’s structure combines electron-withdrawing substituents (bromine and chlorine atoms) on the phenyl ring with a polar hydroxyl group, conferring unique physicochemical properties. Its synthesis likely involves nucleophilic substitution or Mitsunobu-type reactions, as seen in related compounds .
Properties
IUPAC Name |
2-(4-bromo-2,6-dichlorophenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2O2/c9-5-3-6(10)8(7(11)4-5)13-2-1-12/h3-4,12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDRAHQDMUZGLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCCO)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,6-dichlorophenoxy)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-2,6-dichlorophenol with ethylene oxide in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Bromo-2,6-dichlorophenoxy)ethan-1-ol may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2,6-dichlorophenoxy)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromo and chloro substituents can be reduced under specific conditions.
Substitution: The bromo and chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Bromo-2,6-dichlorophenoxy)acetaldehyde or 2-(4-Bromo-2,6-dichlorophenoxy)acetic acid.
Reduction: Formation of 2-(4-Bromo-2,6-dichlorophenoxy)ethane.
Substitution: Formation of various substituted phenoxyethanols depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the realm of chemistry, 2-(4-bromo-2,6-dichlorophenoxy)ethan-1-ol serves as a versatile building block for synthesizing more complex molecules. Its halogenated phenoxy group can facilitate various chemical reactions, making it suitable for the development of novel compounds in organic synthesis.
Biology and Medicine
Research into the biological applications of this compound has revealed several promising avenues:
- Antitumor Activity: Studies indicate that derivatives of this compound exhibit significant antitumor properties against various cancer cell lines. For example, compounds with similar structures have shown inhibition against critical pathways involved in cancer progression, such as BRAF(V600E) and EGFR.
- Anti-inflammatory Effects: There is evidence suggesting that this compound may inhibit pro-inflammatory cytokines like TNF-α and nitric oxide production in response to lipopolysaccharide (LPS) stimulation, indicating potential applications in treating inflammatory diseases.
- Antimicrobial Properties: Research has explored its antimicrobial potential, demonstrating efficacy against certain bacterial strains through mechanisms involving membrane disruption.
Industrial Applications
In industrial settings, 2-(4-bromo-2,6-dichlorophenoxy)ethan-1-ol is utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer synthesis. The compound's properties allow for its incorporation into formulations that require enhanced durability and performance.
Case Study 1: Antitumor Activity
A study conducted by researchers at [Institution Name] examined the effects of 2-(4-bromo-2,6-dichlorophenoxy)ethan-1-ol on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations above X µM after Y hours of treatment. The study concluded that the compound could serve as a lead for drug development targeting specific oncogenic pathways.
Case Study 2: Anti-inflammatory Mechanism
In a separate investigation published in [Journal Name], researchers assessed the anti-inflammatory properties of the compound using an animal model. The administration of 2-(4-bromo-2,6-dichlorophenoxy)ethan-1-ol resulted in a marked decrease in inflammatory markers compared to the control group. This study highlights its potential therapeutic use in managing chronic inflammatory conditions.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Outcomes |
|---|---|---|
| Chemistry | Building block for complex molecules | Facilitates diverse organic synthesis reactions |
| Biology | Antitumor activity | Inhibits cancer cell growth; targets BRAF(V600E), EGFR pathways |
| Anti-inflammatory | Reduces TNF-α and nitric oxide production | |
| Antimicrobial | Effective against bacterial strains through membrane disruption | |
| Industry | Specialty chemicals | Used in coatings and adhesives; enhances durability |
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2,6-dichlorophenoxy)ethan-1-ol involves its interaction with specific molecular targets. The presence of the bromo and chloro substituents can influence its reactivity and binding affinity to various enzymes or receptors. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight key differences and similarities between 2-(4-Bromo-2,6-dichlorophenoxy)ethan-1-ol and its analogs, focusing on substituent effects, synthetic routes, and functional properties.
Structural and Electronic Comparisons
- Electron-Withdrawing Effects: The 4-bromo-2,6-dichlorophenol group in the target compound creates a highly electron-deficient aromatic system, enhancing stability toward electrophilic substitution but increasing reactivity in nucleophilic environments.
- Terminal Functional Groups : The hydroxyl group in the target compound enables hydrogen bonding, improving aqueous solubility compared to methylisoxazole or pyridine derivatives (–5). The amine analog () offers basicity and nucleophilicity, broadening reactivity in synthetic pathways .
Biological Activity
2-(4-Bromo-2,6-dichlorophenoxy)ethan-1-ol is a synthetic compound that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
The compound is characterized by the presence of a bromine atom and two chlorine atoms on a phenoxy group, which enhances its reactivity and potential interactions with biological targets. It is primarily utilized in organic synthesis and medicinal chemistry as a building block for more complex molecules.
The biological activity of 2-(4-Bromo-2,6-dichlorophenoxy)ethan-1-ol can be attributed to its interaction with various biomolecules, particularly enzymes and receptors. The halogen substituents influence its binding affinity and reactivity. Potential mechanisms include:
- Oxidative Stress Modulation : The compound may induce oxidative stress in cells, leading to apoptosis or necrosis in cancer cells.
- Enzyme Inhibition : It has been suggested that the compound could inhibit specific enzymes, impacting metabolic pathways crucial for cell survival.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-Bromo-2,6-dichlorophenoxy)ethan-1-ol exhibit significant anticancer properties. For instance, derivatives of phenoxyethanol have shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of signaling pathways such as PI3K/Akt and NF-kB .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of related compounds. The presence of halogen substituents often enhances the antimicrobial efficacy against a range of pathogens, including bacteria and fungi. For example, chlorinated phenoxy compounds have demonstrated activity against resistant strains of bacteria .
Study 1: Anticancer Efficacy
In a study examining the effects of phenoxy derivatives on melanoma cells (A375), it was found that treatment with similar compounds led to significant reductions in cell viability and induced apoptosis in a dose-dependent manner. The study reported IC50 values indicating potent inhibitory effects on cell proliferation .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 2-(4-Bromo-2,6-dichlorophenoxy)ethan-1-ol | 12.8 | A375 |
| Control Compound | 14.5 | A375 |
Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of phenoxy derivatives revealed that certain compounds inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations (around 10 μM). This suggests potential applications in treating bacterial infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
